Lipophilicity Shift vs. Des-Methyl Analogue
The 6-methyl substituent confers a measurable increase in computed lipophilicity relative to the des-methyl analogue. In this direct head-to-head comparison, 2-(6-methyl-3-pyridinyl)benzenamine exhibits an XLogP3-AA value of 2.2, compared with 1.8 for 2-(pyridin-3-yl)benzenamine, representing a ΔXLogP of +0.4 log units [1]. This difference predicts a roughly 2.5-fold higher octanol–water partition coefficient and proportionally longer reversed-phase HPLC retention, affecting both purification protocols and the lipophilic ligand efficiency in medicinal chemistry campaigns.
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.2 |
| Comparator Or Baseline | 2-(Pyridin-3-yl)benzenamine (des-methyl analogue, CAS 177202-83-4): XLogP3-AA = 1.8 |
| Quantified Difference | ΔXLogP = +0.4 log units |
| Conditions | XLogP3 3.0 algorithm as implemented in PubChem release 2025.04.14/2025.09.15 |
Why This Matters
The higher lipophilicity alters organic/aqueous partitioning during work-up, flash chromatography elution order, and predicted membrane permeability, making the methylated congener the preferred choice when increased logP is desired.
- [1] PubChem. (2025). Computed Properties: XLogP3-AA for 2-(6-Methylpyridin-3-yl)aniline (CID 63157533, value 2.2) and 2-Pyridin-3-ylaniline (CID 459519, value 1.8). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov. View Source
